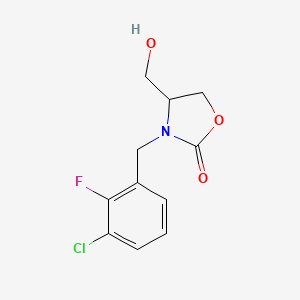

3-(3-chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazolidin-2-one compounds involves diastereoselective asymmetric desymmetrization processes. For example, Sugiyama et al. (2012) detailed the reaction of serinol derivatives with chloroformates to yield optically active oxazolidinones. Additionally, asymmetric synthesis from serinol derivatives was also explored by Sugiyama et al. (1999), indicating the versatility of these processes in producing various enantiomers of oxazolidinones (Sugiyama, Arai, & Ishii, 2012) (Sugiyama, Watanabe, & Ishii, 1999).

Molecular Structure Analysis

The molecular structure of oxazolidin-2-ones has been a subject of interest due to its implications in various chemical reactions. For instance, the study by Kumari et al. (2016) focused on the crystal structure and photophysical properties of a benzylideneamino benzyl oxazolidin-2-one derivative, indicating potential applications in organic light emitting devices (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

Oxazolidin-2-ones are involved in a variety of chemical reactions. For example, the work by Hof and Kellogg (1996) demonstrates the synthesis of oxazolidin-2-ones through lipase-catalyzed reactions, highlighting their potential as building blocks for pharmaceuticals. Additionally, Park et al. (2003) explored the synthesis of oxazolidinones from chiral aziridines, showing the diversity of chemical reactions these compounds can undergo (Hof & Kellogg, 1996) (Park et al., 2003).

Physical Properties Analysis

The physical properties of oxazolidin-2-ones vary depending on their specific structures and substituents. The study by Wang et al. (2017) on a fluorophenyl oxazolidin-2-one derivative demonstrates the importance of understanding these properties in the context of their crystal structures and intermolecular interactions (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of oxazolidin-2-ones are crucial for their applications in synthetic chemistry. For instance, the synthesis of fluorine-containing derivatives as demonstrated by Gadakh et al. (2010) showcases the potential for these compounds in developing novel antibacterial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).

Wissenschaftliche Forschungsanwendungen

Oxazolidinones in Scientific Research

Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents demonstrating a unique mechanism for inhibiting protein synthesis. These compounds generally show bacteriostatic activity against several significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, is highlighted for its near-complete oral bioavailability, along with favorable pharmacokinetic and toxicity profiles. It has shown high activity against common gram-positive pathogens in experimental infection models and phase II trials, showcasing its potential as an alternative treatment for serious infections caused by resistant gram-positive organisms. Further modifications of the oxazolidinone nucleus could yield agents with even greater potency and novel activity spectra (Diekema & Jones, 2012).

Enzymatic Treatment of Pollutants

Another significant application area for related compounds involves the enzymatic treatment of various organic pollutants in wastewater. Enzymes, in the presence of redox mediators, have been employed to degrade or transform recalcitrant compounds. This enzymatic approach has shown promise in enhancing the efficiency of pollutant degradation, offering a potential alternative to conventional treatment methods. The study by Husain et al. (2007) explores the use of laccases, lignin peroxidases, manganese peroxidases, and other enzymes in the presence of redox mediators for this purpose. This approach could significantly impact the remediation of aromatic compounds in industrial effluents, highlighting the broader utility of enzyme-redox mediator systems in environmental science (Husain & Husain, 2007).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-chloro-2-fluorophenyl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO3/c12-9-3-1-2-7(10(9)13)4-14-8(5-15)6-17-11(14)16/h1-3,8,15H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCUXDOXGLUJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=C(C(=CC=C2)Cl)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5508284.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)